molecular formula C18H23N3O8 B13734789 Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate CAS No. 14732-53-7

Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate

Cat. No.: B13734789
CAS No.: 14732-53-7
M. Wt: 409.4 g/mol
InChI Key: TWRRLZXONXBZHH-UHFFFAOYSA-N
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Description

Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound that features an isoxazole ring substituted with a dimethylaminoethyl group and a pyridyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the dimethylaminoethyl and pyridyl groups via substitution reactions. The final step involves the formation of the citrate salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The dimethylaminoethyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-
  • Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(3-pyridyl)-
  • Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(4-pyridyl)-

Uniqueness

Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

14732-53-7

Molecular Formula

C18H23N3O8

Molecular Weight

409.4 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium

InChI

InChI=1S/C12H15N3O.C6H8O7/c1-15(2)8-6-10-9-12(14-16-10)11-5-3-4-7-13-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7,9H,6,8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

TWRRLZXONXBZHH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

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